3,4-Dichlorohexafluoro-1-butene

描述

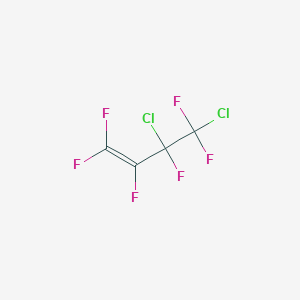

3,4-Dichlorohexafluoro-1-butene is a chemical compound with the molecular formula C4Cl2F6. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. This compound is often used in various industrial applications due to its chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichlorohexafluoro-1-butene typically involves the carbonylation of ethylene using carbon fluoride as the catalyst . Another method includes preheating chlorotrifluoroethylene to a temperature range of 160-250°C, followed by splitting the preheated material at 350-500°C to form a mixture of this compound and 1,2-dichlorohexafluorocyclobutane .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using high-yield methods that involve the recycling of by-products to improve efficiency. For example, the separated 1,2-dichlorohexafluorocyclobutane can be cycled back to the preheating step to maximize the yield .

化学反应分析

Types of Reactions

3,4-Dichlorohexafluoro-1-butene undergoes various chemical reactions, including:

Oxidation: It can be converted to hexafluoropropylene oxide by reacting with oxygen in an epoxidation reaction.

Substitution: The compound can react with sodium hydroxide to produce 3,4-dichlorohexafluorobutyric acid and dichloroacetic acid.

Common Reagents and Conditions

Oxidation: Oxygen is used as the reagent in the presence of a catalyst.

Substitution: Sodium hydroxide is commonly used as the reagent.

Major Products

Oxidation: Hexafluoropropylene oxide (HFPO)

Substitution: 3,4-Dichlorohexafluorobutyric acid and dichloroacetic acid.

科学研究应用

3,4-Dichlorohexafluoro-1-butene is utilized in various scientific research applications, including:

作用机制

The mechanism of action of 3,4-Dichlorohexafluoro-1-butene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

- 1,2-Dichlorohexafluorocyclobutane

- Hexafluoropropylene oxide

- Pentafluoropropene

Uniqueness

3,4-Dichlorohexafluoro-1-butene is unique due to its combination of chlorine and fluorine atoms, which provides it with distinct chemical properties that are not found in similar compounds. This uniqueness makes it valuable in specific industrial and research applications .

生物活性

3,4-Dichlorohexafluoro-1-butene (C4Cl2F6) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including industrial chemistry and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

This compound is characterized by the presence of both chlorine and fluorine atoms, which significantly influence its reactivity and biological interactions. The molecular structure includes a double bond between carbon atoms, contributing to its reactivity profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its toxicity and interaction with biological systems. Key findings include:

- Toxicity : Studies indicate that compounds with similar structures exhibit high toxicity levels. For instance, chlorofluorocarbons (CFCs) and related fluorinated compounds have been linked to adverse health effects, including respiratory issues and potential carcinogenic effects . The LC50 (lethal concentration for 50% of the population) for some related compounds has been reported at approximately 1000 ppm .

- Environmental Impact : The compound's stability in the atmosphere raises concerns regarding its environmental persistence and potential effects on the ozone layer. Similar fluorinated compounds have been shown to contribute to ozone depletion, necessitating careful evaluation of their environmental impact .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Cell Culture Studies : In vitro studies using cultured cells have demonstrated that exposure to high concentrations of fluorinated compounds can lead to cytotoxicity. For example, treatments with cytochalasin E, a known cytoskeletal disruptor, have shown altered cell viability and function in response to various toxic agents .

- Atmospheric Studies : Research involving atmospheric measurements has detected the presence of this compound in various environments, indicating its potential for bioaccumulation and long-range transport . This raises concerns about its long-term ecological effects.

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound and related compounds:

| Compound | LC50 (ppm) | Environmental Persistence | Toxicological Effects |

|---|---|---|---|

| This compound | ~1000 | High | Respiratory issues, potential carcinogenic |

| Trichlorofluoroethene | ~1000 | Moderate | Respiratory irritant |

| Perfluorobutane | ~500 | Very High | Endocrine disruption |

Research Findings

Recent research has focused on the synthesis and degradation pathways of this compound. Notably:

- Synthesis : The compound can be synthesized through pyrolysis processes involving chlorotrifluoroethylene at high temperatures . This method yields significant amounts of the desired product but also raises concerns regarding by-products that may be hazardous.

- Degradation : Investigations into the degradation pathways reveal that under specific conditions (e.g., exposure to UV light), this compound can undergo transformations leading to less harmful products . However, these processes are not fully understood and require further exploration.

属性

IUPAC Name |

3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-3(10,4(6,11)12)1(7)2(8)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXXMLHQBFNLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)Cl)(F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023018 | |

| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-21-1 | |

| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。